molecular formula C7H12N2O2 B12433458 6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one

6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one

Cat. No.: B12433458
M. Wt: 156.18 g/mol
InChI Key: VGQYGHKQSXPMGY-UHFFFAOYSA-N
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Description

6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that features a fused ring system incorporating both pyrrole and imidazole moieties. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atoms.

    Substitution: The hydrogen atoms on the pyrrole or imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A precursor in the synthesis of 6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one.

    Pyrrole: Another building block used in the synthesis of similar heterocyclic compounds.

    Imidazole: A related compound with similar structural features and potential biological activities.

Uniqueness

6-hydroxy-2-methyl-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one is unique due to its fused ring system, which combines the properties of both pyrrole and imidazole moieties. This structural feature can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-8-3-5-2-6(10)4-9(5)7(8)11/h5-6,10H,2-4H2,1H3

InChI Key

VGQYGHKQSXPMGY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(CN2C1=O)O

Origin of Product

United States

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